Osaterone acetate

Descripción general

Descripción

Osaterone acetate is a synthetic steroidal compound that is chemically related to progesterone. It is primarily used in veterinary medicine for the treatment of benign prostatic hyperplasia in dogs. This compound functions as an antiandrogen and progestogen, making it effective in reducing the symptoms associated with prostate enlargement.

Métodos De Preparación

Osaterone acetate can be synthesized through multiple routes. One common method involves the dehydrogenation of 17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione using 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane. This reaction yields 17α-acetoxy-6-chloropregna-1,4,6-triene-3,20-trione, which is then oxidized with osmium tetroxide and sodium periodate in refluxing dioxane to produce 17α-acetoxy-6-chloro-1α-hydroxy-2-oxapregna-4,6-diene-3,20-dione. The final step involves treating this compound with sodium borohydride and sodium bicarbonate in a methanol-tetrahydrofuran mixture .

Análisis De Reacciones Químicas

Osaterone acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like osmium tetroxide and sodium periodate.

Reduction: Sodium borohydride is commonly used to reduce this compound.

Common reagents used in these reactions include 2,3-dichloro-5,6-dicyanobenzoquinone, osmium tetroxide, sodium periodate, sodium borohydride, and sodium bicarbonate. Major products formed from these reactions include various hydroxy and oxo derivatives of this compound .

Aplicaciones Científicas De Investigación

Osaterone acetate has several scientific research applications:

Veterinary Medicine: It is used to treat benign prostatic hyperplasia in dogs, providing an alternative to surgical castration.

Endocrinology: The compound’s antiandrogenic and progestogenic properties make it useful in studying hormonal pathways and receptor interactions.

Pharmacology: Research on this compound helps in understanding its pharmacokinetics and pharmacodynamics, including its metabolism and excretion

Mecanismo De Acción

Osaterone acetate acts as an antagonist of the androgen receptor, blocking the effects of androgens like testosterone and dihydrotestosterone. It also functions as an agonist of the progesterone receptor. By blocking androgen receptors in the prostate, this compound reduces testosterone transport to the prostate and decreases the synthesis of androgen receptors. This mechanism helps in alleviating the symptoms of benign prostatic hyperplasia .

Comparación Con Compuestos Similares

Osaterone acetate is often compared with deslorelin acetate, another compound used in the treatment of benign prostatic hyperplasia in dogs. While both compounds are effective, this compound allows for continuous reproductive use of stud dogs, as it mainly causes a temporary reduction in semen volume without altering libido. Deslorelin acetate, on the other hand, leads to a full prevention of mating over time .

Similar compounds include:

Deslorelin acetate: Used for pharmacological castration and treatment of benign prostatic hyperplasia.

Cyproterone acetate: Another antiandrogen used in the treatment of prostate cancer and other androgen-related conditions.

This compound is unique in its dual action as an antiandrogen and progestogen, making it particularly effective in veterinary applications .

Actividad Biológica

Osaterone acetate, a synthetic steroidal antiandrogen, is primarily utilized in veterinary medicine for treating benign prostatic hyperplasia (BPH) in dogs. This compound exhibits significant biological activity through its antiandrogenic properties, which involve blocking the effects of androgens like testosterone. This article delves into the pharmacodynamics, pharmacokinetics, clinical applications, and research findings related to this compound.

Pharmacodynamics

This compound functions as an antiandrogen , progestin, and antigonadotropin. Its mechanism of action includes:

- Androgen Receptor Antagonism : It effectively inhibits androgen binding to androgen receptors, reducing the stimulation of prostatic tissue by androgens.

- Reduction of Androgen Levels : this compound decreases the synthesis and action of testosterone within the prostate gland, leading to a reduction in prostatic volume and alleviation of clinical symptoms associated with BPH .

- Minimal Estrogenic Activity : The drug has virtually no estrogenic or androgenic activity, making it suitable for long-term use without significant hormonal side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Metabolism : After oral administration, this compound is metabolized primarily in the liver to its active form, 15β-hydroxythis compound, which also exhibits antiandrogenic activity .

- Protein Binding : Approximately 90% of this compound binds to plasma proteins, mainly albumin .

- Half-Life : The elimination half-life in dogs ranges from 80 hours to approximately 197 hours, allowing for sustained therapeutic effects after administration .

- Excretion : The drug is excreted predominantly via bile (60%) and urine (25%) .

Clinical Applications

This compound is predominantly used in veterinary medicine for managing BPH in male dogs. Key findings from clinical studies include:

- Efficacy : In a study involving 16 dogs diagnosed with BPH, this compound treatment resulted in complete clinical remission in all treated dogs within a period ranging from 2 to 30 days. Prostatic volume significantly decreased over the six-month treatment period .

- Dosage : The recommended dosage is approximately 0.25 mg/kg body weight administered orally once daily for seven days. This regimen has shown effective results with minimal side effects .

Research Findings

Several studies have evaluated the biological activity of this compound:

Comparative Studies

- A study comparing this compound with deslorelin acetate (another treatment for BPH) found that this compound led to quicker clinical remission (80% within one week) compared to deslorelin (40% within three weeks) .

- Another research highlighted that while both treatments affected semen parameters in male dogs, this compound did not significantly impact libido or cause azoospermia as deslorelin did. This suggests that this compound may be preferable for maintaining reproductive capability during treatment .

Case Studies

A notable case study demonstrated that a dog exhibiting relapse symptoms after initial treatment responded positively when re-administered this compound. The prostatic volume decreased from 54 cm³ to 43 cm³ within a week of retreatment, indicating its efficacy even after previous therapy .

Summary Table of Key Findings

| Parameter | This compound | Deslorelin Acetate |

|---|---|---|

| Clinical Remission Rate | 80% by day 7 | 40% by day 21 |

| Impact on Libido | No significant change | Decreased libido; potential azoospermia |

| Prostatic Volume Reduction | Significant reduction observed | Similar reduction but slower onset |

| Side Effects | Minimal | More pronounced |

Propiedades

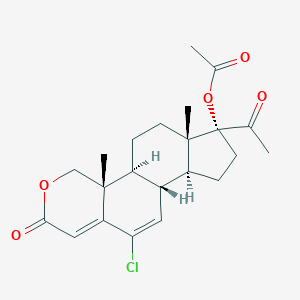

IUPAC Name |

[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO5/c1-12(24)22(28-13(2)25)8-6-16-14-9-18(23)17-10-19(26)27-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3/t14-,15+,16+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTIOMQDFOYCEN-OFUYBIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030455 | |

| Record name | Osaterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105149-00-6 | |

| Record name | (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105149-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osaterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osaterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-alpha-Acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSATERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR26FSV5EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.